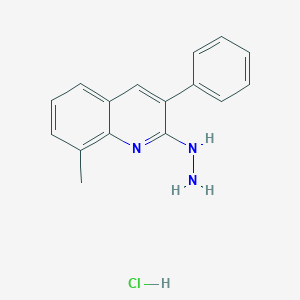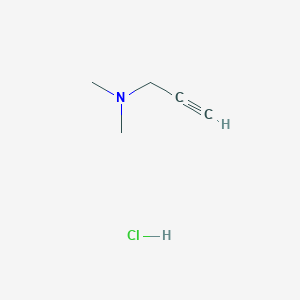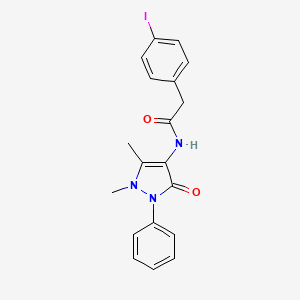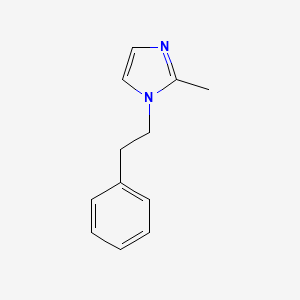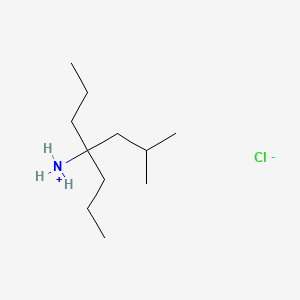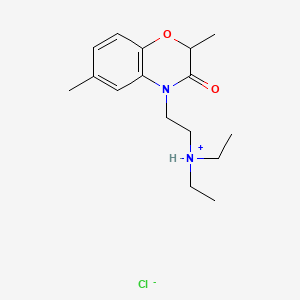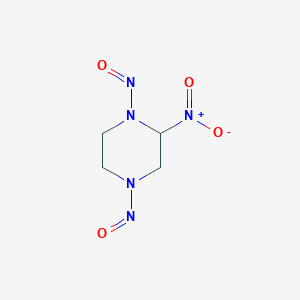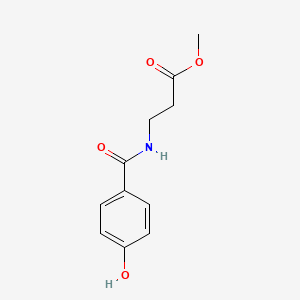
3-(4-Hydroxy-benzoylamino)-propionic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Hydroxy-benzoylamino)-propionic acid methyl ester is a chemical compound that belongs to the class of hydroxybenzoic acids. These compounds are known for their aromatic carboxylic acid structure, which imparts various biochemical and antioxidant properties
Vorbereitungsmethoden
The synthesis of 3-(4-Hydroxy-benzoylamino)-propionic acid methyl ester typically involves the esterification of 3-(4-Hydroxy-benzoylamino)-propionic acid. This process can be achieved through several synthetic routes, including:
Esterification Reaction: The reaction of 3-(4-Hydroxy-benzoylamino)-propionic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production: Industrial production methods may involve continuous flow reactors to optimize the reaction conditions and increase yield.
Analyse Chemischer Reaktionen
3-(4-Hydroxy-benzoylamino)-propionic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(4-Hydroxy-benzoylamino)-propionic acid methyl ester has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential antioxidant and anti-inflammatory properties, making it a candidate for research in cellular biology and biochemistry.
Medicine: Due to its potential biological activities, it is investigated for its therapeutic applications, including its role in drug development for treating various diseases.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(4-Hydroxy-benzoylamino)-propionic acid methyl ester involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and amide groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biochemical pathways, leading to its observed biological effects. For example, its antioxidant properties may involve the scavenging of free radicals and the inhibition of oxidative stress .
Vergleich Mit ähnlichen Verbindungen
3-(4-Hydroxy-benzoylamino)-propionic acid methyl ester can be compared with other hydroxybenzoic acid derivatives, such as:
Salicylic Acid: Known for its anti-inflammatory and analgesic properties, commonly used in skincare products.
p-Hydroxybenzoic Acid: Used as a preservative in cosmetics and pharmaceuticals.
Vanillic Acid: Exhibits antioxidant and antimicrobial properties, used in food and beverage industries.
Protocatechuic Acid: Known for its antioxidant and anti-inflammatory activities, studied for its potential health benefits.
These compounds share similar structural features but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound in its applications and properties.
Eigenschaften
CAS-Nummer |
222610-47-1 |
|---|---|
Molekularformel |
C11H13NO4 |
Molekulargewicht |
223.22 g/mol |
IUPAC-Name |
methyl 3-[(4-hydroxybenzoyl)amino]propanoate |
InChI |
InChI=1S/C11H13NO4/c1-16-10(14)6-7-12-11(15)8-2-4-9(13)5-3-8/h2-5,13H,6-7H2,1H3,(H,12,15) |
InChI-Schlüssel |
UHOIUZFPTOBBTI-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCNC(=O)C1=CC=C(C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


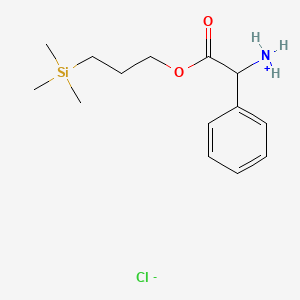

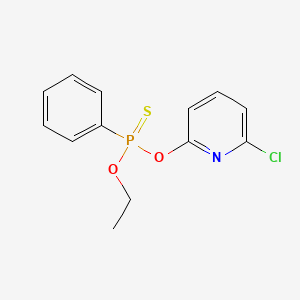

![Pentachloro[(chloromethyl)thio]benzene](/img/structure/B13751874.png)
